molecular formula C20H24FN3O2 B2838813 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 486457-24-3

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2838813
CAS No.: 486457-24-3
M. Wt: 357.429
InChI Key: HTPWXJJVVSZTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide (molecular formula: C₁₉H₂₁F₂N₃O; CID 4187046) is a piperazine-acetamide derivative characterized by a 4-fluorophenyl-substituted piperazine core linked via an acetamide group to a 4-methoxybenzyl moiety . Its structural features include:

  • Acetamide linker: Bridges the piperazine and benzyl groups, allowing conformational flexibility.
  • 4-Methoxybenzyl group: The electron-donating methoxy substituent enhances solubility and may influence pharmacokinetic properties.

The compound’s structural analogs often modify these moieties to optimize bioactivity, solubility, or synthetic yield. Below is a detailed comparison with structurally and functionally related compounds.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-8-2-16(3-9-19)14-22-20(25)15-23-10-12-24(13-11-23)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPWXJJVVSZTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride to form 2-[4-(4-fluorophenyl)piperazino]acetamide.

    Final Coupling: The final step involves the coupling of the acetamide intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a chemical probe in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl and methoxybenzyl groups can modulate the compound’s binding affinity and selectivity. This compound may influence signaling pathways by acting as an agonist or antagonist at these receptors.

Comparison with Similar Compounds

Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

  • Structure : Replaces the 4-methoxybenzyl group with a p-tolyl-substituted thiazole ring.
  • Properties :
    • Molecular weight: 410.51 g/mol (vs. 353.39 g/mol for the target compound) .
    • Melting point: 269–270°C, lower than thiazole analogs with methoxy substituents, suggesting reduced crystallinity due to hydrophobic p-tolyl group .
    • Bioactivity : Designed as a matrix metalloproteinase (MMP) inhibitor; thiazole rings enhance binding to MMP active sites via π-π interactions .

Compound 28 : N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

  • Structure : Combines a 4-fluorophenyl thiazole and 4-methoxyphenyl piperazine.
  • Properties: Yield: 84% (higher than the target compound’s synthetic analogs, indicating efficient coupling reactions) . Melting point: 314–315°C, reflecting strong intermolecular hydrogen bonding from the thiazole NH group . Bioactivity: Demonstrated potent MMP-7/-13 inhibition (IC₅₀ < 50 nM) in inflammation models, outperforming non-thiazole analogs .

Piperazine-Acetamides with Sulfonyl or Aryl Modifications

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structure : Introduces a sulfonyl group at the piperazine 4-position, replacing the fluorophenyl group.
  • Properties: Molecular weight: 447.51 g/mol (higher due to sulfonyl group) .

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • Structure : Features a benzothiazole ring and 4-methoxyphenyl piperazine.
  • Properties :
    • Molecular weight: 498.61 g/mol, with a lipophilic benzothiazole moiety that may improve blood-brain barrier penetration .
    • Applications : Explored in CNS-targeting drug discovery due to benzothiazole’s affinity for amyloid plaques .

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound (CID 4187046) 353.39 Not reported Not reported 4-Methoxybenzyl enhances solubility
Compound 15 410.51 269–270 72 Thiazole improves MMP inhibition
Compound 28 426.51 314–315 84 Dual fluorophenyl/methoxyphenyl
N-(4-Fluorophenyl)-sulfonyl analog 447.51 Not reported Not reported Sulfonyl group alters electronics

Key Observations :

  • Thiazole derivatives generally exhibit higher melting points and bioactivity due to rigid heteroaromatic systems.
  • Methoxy substituents improve solubility but may reduce metabolic stability compared to halogenated analogs.
  • Synthetic yields vary widely; thiazole couplings (e.g., Compound 28, 84%) are more efficient than multi-step sulfonylation reactions .

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide, often referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is structurally related to various psychoactive substances and has been investigated for its effects on the central nervous system (CNS), among other applications.

Chemical Structure

The molecular formula of this compound is C20H24FN3O2C_{20}H_{24}FN_3O_2, with a molecular weight of 357.43 g/mol. Its structure is characterized by a piperazine ring, a fluorophenyl group, and a methoxyphenyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant Effects : Studies have shown that piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in mood regulation.
  • Anxiolytic Properties : Similar compounds have been noted for their anxiolytic effects, potentially making them candidates for anxiety disorder treatments.
  • Antitumor Activity : Preliminary studies suggest that certain piperazine derivatives have cytotoxic effects against cancer cell lines.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors:

  • Serotonin Receptors : The compound's ability to bind to serotonin receptors may explain its antidepressant and anxiolytic effects.
  • Dopamine Receptors : Interaction with dopamine receptors could relate to its potential antipsychotic properties.
  • Opioid Receptors : Some studies suggest that derivatives may also interact with opioid receptors, contributing to their analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin levels
AnxiolyticReduction in anxiety-like behaviors
AntitumorCytotoxic effects on cancer cell lines
AnalgesicInteraction with opioid receptors

Case Studies

  • Antidepressant Study : A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in immobility in the forced swim test, indicating potential antidepressant-like effects.
  • Anxiolytic Assessment : In behavioral tests, the compound showed reduced anxiety-like behavior in elevated plus-maze tests, suggesting efficacy in anxiety management.
  • Cytotoxicity Testing : In vitro studies revealed that the compound exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.